

An In-depth Technical Guide to Isononyl Acetate: Discovery, Synthesis, and Characterization

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Compound of Interest

Compound Name: (+)-isononyl acetate

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Abstract

Isononyl acetate, a branched-chain aliphatic ester, is a significant component in the flavor and fragrance industries, prized for its characteristic fruity and floral scent. This technical guide provides a comprehensive overview of isononyl acetate, with a focus on its historical context, synthesis, and physicochemical and spectroscopic properties. While a singular moment of discovery is not documented, its emergence is situated within the broader development of synthetic aroma chemicals that began in the late 19th century. This document details the prevalent synthesis methodology, the Fischer-Speier esterification, providing a comprehensive experimental protocol. Quantitative data, including physicochemical properties and characteristic spectroscopic signatures, are summarized in structured tables for clarity and comparative analysis. Experimental workflows are visually represented to facilitate understanding.

Historical Context and Discovery

The history of isononyl acetate is not marked by a singular discovery event but is rather intertwined with the evolution of modern perfumery, which began in the late 19th century with the commercial synthesis of aroma compounds.^{[1][2]} The ability to synthesize novel fragrance molecules, such as esters, allowed for the creation of scents previously unattainable from

purely natural sources.^{[1][3]} Aliphatic esters, in particular, became a versatile class of compounds for developing new fragrance profiles.^[4] While the exact year of the first synthesis or commercial use of isononyl acetate is not well-documented, with its "year of discovery" cited as "Data not available," its use is well-established within the fragrance industry.^[5] It is found naturally in some varieties of Lavandin and Bitter Orange essential oils.^[5] Its application in perfumery includes lavender and bergamot reconstitutions, where it imparts tea, powdery, and orris notes.^[5]

Physicochemical Properties

Isononyl acetate is a colorless liquid with a sweet, fruity, and floral odor.^{[6][7]} It is a mixture of isomers, with 3,5,5-trimethylhexyl acetate being a common example.^{[8][9]} The physicochemical properties of isononyl acetate are summarized in Table 1.

Property	Value	References
Molecular Formula	C ₁₁ H ₂₂ O ₂	[5][10]
Molecular Weight	186.29 g/mol	[5][8]
Appearance	Colorless liquid	[5][11]
Density	0.863 - 0.869 g/cm ³ at 20°C	[7][10]
Boiling Point	~214.2 - 220.8 °C at 760 mmHg	[6][11]
Flash Point	71 - 82.9 °C	[5][6]
Refractive Index	1.4200 - 1.4250 at 20°C	[7][10]
Solubility	Insoluble in water; soluble in ethanol	[7][10]
Log P	4.1	[5]

Synthesis of Isononyl Acetate

The most common method for the synthesis of isononyl acetate is the Fischer-Speier esterification of isononyl alcohol with acetic acid, using a strong acid catalyst such as sulfuric

acid.[5][12] To increase the reaction yield, acetic anhydride can be used in place of acetic acid. [5] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants (typically the less expensive one) is used, or the water formed during the reaction is removed.[12][13]

General Experimental Protocol: Fischer-Speier Esterification

This protocol describes the laboratory-scale synthesis of isononyl acetate from isononyl alcohol and glacial acetic acid.

Materials:

- Isononyl alcohol (mixture of isomers)
- Glacial acetic acid
- Concentrated sulfuric acid (catalyst)
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Boiling stones

Equipment:

- Round-bottom flask (100 mL)
- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Separatory funnel

- Erlenmeyer flask
- Distillation apparatus

Procedure:

- Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add isononyl alcohol and an excess of glacial acetic acid. Slowly and with stirring, add a catalytic amount of concentrated sulfuric acid.
- Reflux: Attach a reflux condenser to the flask, add boiling stones, and heat the mixture to a gentle reflux for 1-5 hours using a heating mantle. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up:
 - Allow the reaction mixture to cool to room temperature.
 - Transfer the mixture to a separatory funnel containing cold water.
 - Carefully neutralize the excess acid by adding 5% sodium bicarbonate solution in portions. Vent the separatory funnel frequently to release the pressure from the evolved carbon dioxide gas. Continue until the aqueous layer is neutral or slightly basic.
 - Separate the lower aqueous layer.
 - Wash the organic layer with water and then with brine.
- Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Decant or filter the dried ester into a distillation flask. Purify the crude isononyl acetate by simple or fractional distillation, collecting the fraction that distills at the expected boiling point.

Quantitative Data for Synthesis

The following table provides a representative example of the quantities and expected yield for the synthesis of isononyl acetate.

Parameter	Value	Notes
Isononyl Alcohol	1.0 molar equivalent	Limiting reagent.
Acetic Acid	2.0 - 3.0 molar equivalents	Used in excess to drive the equilibrium.
Catalyst (H_2SO_4)	~4% v/v of alcohol	A common and effective homogeneous catalyst.
Reaction Temperature	100 - 110 °C	Reflux temperature.
Reaction Time	1 - 5 hours	Monitored until completion.
Expected Yield	80 - 95%	Yield is dependent on reaction conditions and purification efficiency. [13] [14]

Spectroscopic Characterization

The structure of isononyl acetate can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented below is for the common isomer, 3,5,5-trimethylhexyl acetate.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts for 3,5,5-trimethylhexyl acetate in CDCl_3 are summarized in Table 3. [\[8\]](#)[\[15\]](#)

Carbon Atom	Expected Chemical Shift (ppm)
Carbonyl (C=O)	~171
Methylene adjacent to oxygen (-CH ₂ -O)	~63
Methyl of acetate (-O-C(=O)-CH ₃)	~21
Other aliphatic carbons	20 - 50

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption peaks for isononyl acetate are presented in Table 4.

Functional Group	Wavenumber (cm ⁻¹)	Description
C=O (ester)	~1740	Strong, sharp absorption peak
C-H (alkane)	2870 - 2960	Stretching vibrations
C-O (ester)	1037 - 1240	Stretching vibrations

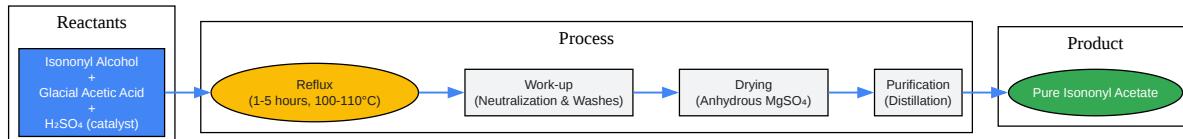
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For esters, common fragmentation patterns include the loss of the alkoxy group (-OR) and rearrangements.[\[16\]](#) The mass spectrum of 3,5,5-trimethylhexyl acetate would show a molecular ion peak (M⁺) at m/z 186, with characteristic fragment ions.[\[8\]](#)[\[9\]](#)

m/z	Fragment
186	[M] ⁺ (Molecular Ion)
127	[M - C ₄ H ₉] ⁺
84	[C ₆ H ₁₂] ⁺
57	[C ₄ H ₉] ⁺ (tert-butyl cation, often the base peak)
43	[CH ₃ CO] ⁺

Mandatory Visualizations

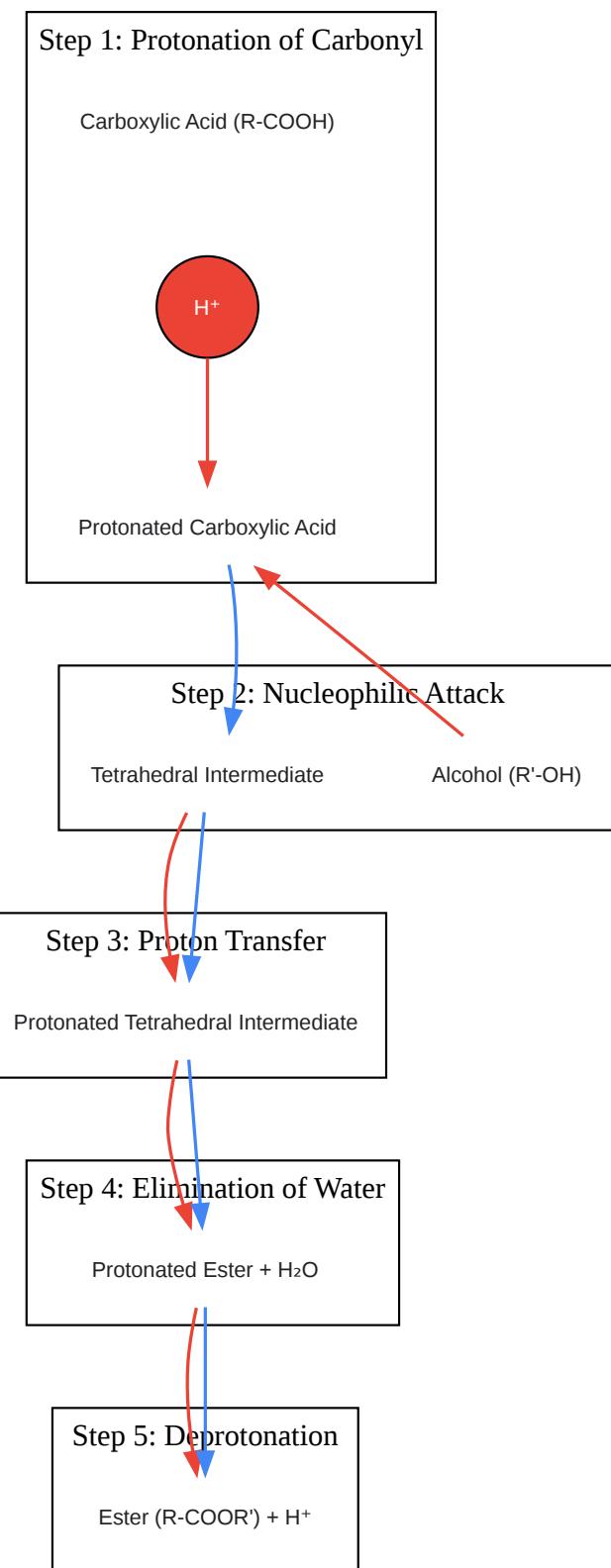
Fischer-Speier Esterification Workflow



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Caption: Workflow for the synthesis of isononyl acetate via Fischer-Speier esterification.

Fischer-Speier Esterification Mechanism

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Caption: Simplified mechanism of the acid-catalyzed Fischer-Speier esterification.

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